(S)-2-Amino-2-(pyridin-2-YL)acetic acid Stereochemical Differentiation from Racemate and R-Enantiomer
The (S)-enantiomer (CAS 1228568-37-3) is stereochemically distinct from the racemic mixture (CAS 62451-88-1) and the (R)-enantiomer (CAS 1228556-95-3). Each form is assigned a unique CAS registry number and is supplied as a distinct catalog item by chemical vendors, reflecting the non-interchangeable nature of these stereoisomers in chiral synthesis applications [1]. The (S)-configuration is required for the construction of specific pyridylaminoacetic acid-based EP2 agonists [2].
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1228568-37-3 |
| Comparator Or Baseline | Racemate (CAS 62451-88-1); (R)-enantiomer (CAS 1228556-95-3) |
| Quantified Difference | Distinct CAS numbers; separate commercial catalog entries |
| Conditions | Chemical identity classification |
Why This Matters
Procurement of the incorrect stereoisomer will yield a different chemical entity that cannot substitute for the (S)-enantiomer in stereospecific synthetic routes.
- [1] Chemsrc. (S)-2-Amino-2-(pyridin-2-yl)acetic acid (CAS 1228568-37-3) and (R)-2-Amino-2-(pyridin-2-yl)acetic acid (CAS 1228556-95-3) distinct entries. View Source
- [2] UBE Industries. (2014). Pyridyl Glycine Compounds - Patent CN-103965099-A. View Source
